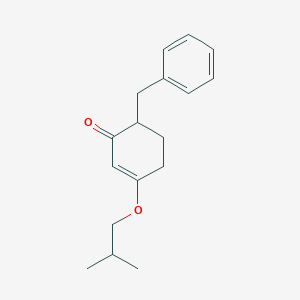![molecular formula C20H22O4 B14246571 Bis[(4-ethylphenyl)methyl] ethanedioate CAS No. 256525-98-1](/img/structure/B14246571.png)
Bis[(4-ethylphenyl)methyl] ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-ethylphenyl)methyl] ethanedioate: is an organic compound with the molecular formula C20H22O4 It is a diester derived from ethanedioic acid (oxalic acid) and 4-ethylbenzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-ethylphenyl)methyl] ethanedioate typically involves the esterification of ethanedioic acid with 4-ethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[(4-ethylphenyl)methyl] ethanedioate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: Formation of substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[(4-ethylphenyl)methyl] ethanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be utilized as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used
Eigenschaften
CAS-Nummer |
256525-98-1 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
bis[(4-ethylphenyl)methyl] oxalate |
InChI |
InChI=1S/C20H22O4/c1-3-15-5-9-17(10-6-15)13-23-19(21)20(22)24-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
NNDPPWMMWXAKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


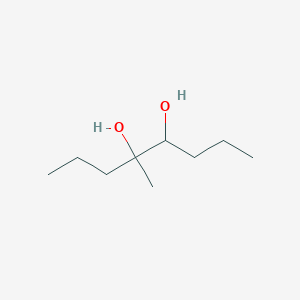
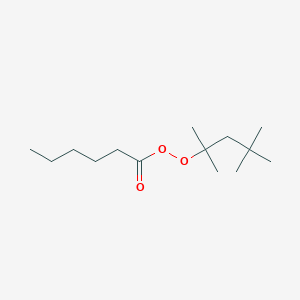
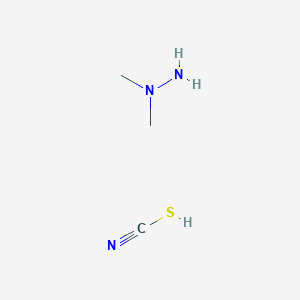
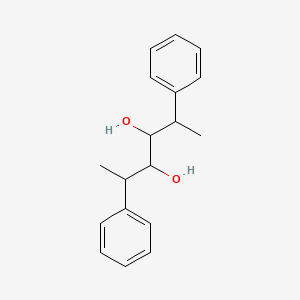
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
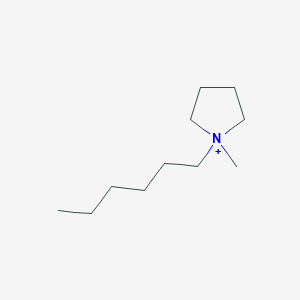
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
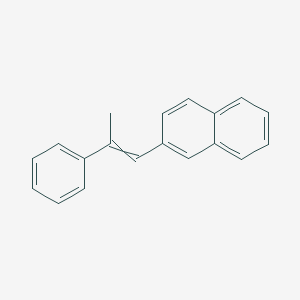
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
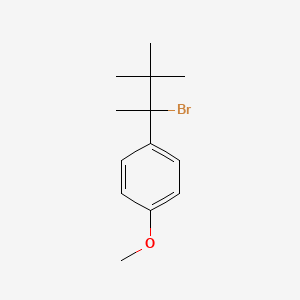
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
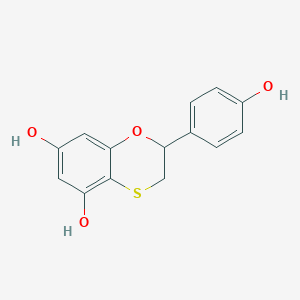
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
